REACTION_CXSMILES
|
Cl.Cl[CH:3]1[CH2:8][CH2:7][N:6]([CH3:9])[CH2:5][CH2:4]1.[Mg].[F:11][C:12]([F:29])([F:28])[C:13]1[CH:26]=[CH:25][C:24]2[O:23][C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[C:16](=[O:27])[C:15]=2[CH:14]=1>O1CCCC1>[CH3:9][N:6]1[CH2:7][CH2:8][CH:3]([C:16]2([OH:27])[C:15]3[CH:14]=[C:13]([C:12]([F:28])([F:29])[F:11])[CH:26]=[CH:25][C:24]=3[O:23][C:22]3[C:17]2=[CH:18][CH:19]=[CH:20][CH:21]=3)[CH2:4][CH2:5]1 |f:0.1|
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.ClC1CCN(CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
halide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=2C(C3=CC=CC=C3OC2C=C1)=O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
refluxing/stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is quenched on ice-water-ammonium chloride
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(CC1)C1(C2=CC=CC=C2OC=2C=CC(=CC12)C(F)(F)F)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |